molecular formula C19H21N3O3 B2362619 1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1210705-99-9

1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No. B2362619
CAS RN: 1210705-99-9
M. Wt: 339.395
InChI Key: AAEIRGQCVXMJMM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea, also known as MPUP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPUP is a urea derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Analytical Applications

1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea exhibits potential in various scientific research domains, including its role in the synthesis of stable deuterium-labeled compounds, such as [2 H 3]AR-A014418, for use as internal standards in LC–MS analysis for drug absorption and pharmacokinetics studies. This compound has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. Its synthesis involves complex steps starting from commercially available precursors, highlighting its significance in analytical chemistry for ensuring accurate drug monitoring and research (Liang, Wang, Yan, & Wang, 2020).

Chemical Modification and Protection Strategies

The molecule serves as a foundation for exploring novel arylmethyl protecting groups, such as the para-siletanylbenzyl (PSB) ether, that are cleaved under mild conditions. This showcases the compound's role in synthetic chemistry, where protecting groups are pivotal for the stepwise construction of complex molecules (Lam, House, & Dudley, 2005).

Natural Source Derivatives and Potential Biological Activities

Research has also identified urea derivatives related to 1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea from natural sources, such as Pentadiplandra brazzeana roots. These derivatives are being studied for their structural elucidation and potential biological activities, opening avenues for natural product research and pharmacological exploration (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).

Photophysical and Theoretical Studies

The compound's derivatives have been synthesized and characterized for their anion recognition properties through photophysical and theoretical studies. This emphasizes its utility in developing sensors and understanding the electronic properties of functional materials (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)13-20-19(24)21-15-4-2-5-16(12-15)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIRGQCVXMJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea

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